Cas no 1314967-76-4 (2,2,3-Trifluorobutanoic acid)

2,2,3-Trifluorobutanoic acid is a fluorinated carboxylic acid characterized by its trifluoromethyl and fluorine substituents, which enhance its reactivity and stability. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its fluorine atoms contribute to improved metabolic stability and bioavailability in active ingredients. Its strong electron-withdrawing properties make it useful as a building block in organofluorine chemistry, enabling precise modifications in molecular design. The acid's high purity and consistent performance ensure reliable results in research and industrial applications. Additionally, its compatibility with various reaction conditions makes it a versatile intermediate for specialty chemical manufacturing.
2,2,3-Trifluorobutanoic acid structure
2,2,3-Trifluorobutanoic acid structure
Product name:2,2,3-Trifluorobutanoic acid
CAS No:1314967-76-4
MF:C4H5F3O2
MW:142.076512098312
CID:5713018
PubChem ID:54087766

2,2,3-Trifluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1629297
    • MRRJEEXGFKEGTA-UHFFFAOYSA-N
    • 1314967-76-4
    • 2,2,3-TRIFLUOROBUTANOICACID
    • AKOS006386477
    • SCHEMBL669549
    • 2,2,3-TRIFLUOROBUTANOIC ACID
    • Butanoic acid, 2,2,3-trifluoro-
    • 2,2,3-Trifluorobutanoic acid
    • Inchi: 1S/C4H5F3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9)
    • InChI Key: MRRJEEXGFKEGTA-UHFFFAOYSA-N
    • SMILES: FC(C)C(C(=O)O)(F)F

Computed Properties

  • Exact Mass: 142.02416388g/mol
  • Monoisotopic Mass: 142.02416388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.340±0.06 g/cm3(Predicted)
  • Boiling Point: 167.6±35.0 °C(Predicted)
  • pka: 0.90±0.10(Predicted)

2,2,3-Trifluorobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1629297-50mg
2,2,3-trifluorobutanoic acid
1314967-76-4
50mg
$1750.0 2023-09-22
Enamine
EN300-1629297-0.05g
2,2,3-trifluorobutanoic acid
1314967-76-4
0.05g
$1750.0 2023-06-04
Enamine
EN300-1629297-0.5g
2,2,3-trifluorobutanoic acid
1314967-76-4
0.5g
$2000.0 2023-06-04
Enamine
EN300-1629297-10.0g
2,2,3-trifluorobutanoic acid
1314967-76-4
10g
$8961.0 2023-06-04
Enamine
EN300-1629297-2.5g
2,2,3-trifluorobutanoic acid
1314967-76-4
2.5g
$4084.0 2023-06-04
Enamine
EN300-1629297-1.0g
2,2,3-trifluorobutanoic acid
1314967-76-4
1g
$2083.0 2023-06-04
Enamine
EN300-1629297-0.1g
2,2,3-trifluorobutanoic acid
1314967-76-4
0.1g
$1834.0 2023-06-04
Enamine
EN300-1629297-2500mg
2,2,3-trifluorobutanoic acid
1314967-76-4
2500mg
$4084.0 2023-09-22
Enamine
EN300-1629297-0.25g
2,2,3-trifluorobutanoic acid
1314967-76-4
0.25g
$1917.0 2023-06-04
Enamine
EN300-1629297-5.0g
2,2,3-trifluorobutanoic acid
1314967-76-4
5g
$6043.0 2023-06-04

Additional information on 2,2,3-Trifluorobutanoic acid

2,2,3-Trifluorobutanoic Acid: A Comprehensive Overview

2,2,3-Trifluorobutanoic acid, with the CAS number 1314967-76-4, is a fluorinated carboxylic acid that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound is characterized by its trifluorinated structure, which imparts exceptional stability and reactivity. The presence of three fluorine atoms in the molecule significantly influences its physical and chemical properties, making it a valuable compound in various fields of research and industry.

The synthesis of 2,2,3-Trifluorobutanoic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in fluorination techniques have enabled more efficient and environmentally friendly methods for producing this compound. For instance, researchers have explored the use of electrophilic fluorination strategies to introduce fluorine atoms into the carbon chain, resulting in higher yields and reduced byproduct formation. These developments have not only improved the scalability of production but also contributed to the sustainability of the process.

In terms of applications, 2,2,3-Trifluorobutanoic acid has found utility in several areas. One of the most notable applications is in the field of materials science, where it serves as a precursor for the synthesis of advanced polymers and coatings. The fluorinated nature of the compound imparts excellent thermal stability and chemical resistance to the resulting materials, making them ideal for high-performance applications such as aerospace and electronics.

The pharmaceutical industry has also benefited from the unique properties of 2,2,3-Trifluorobutanoic acid. Researchers have utilized this compound as an intermediate in drug development programs targeting various therapeutic areas. For example, recent studies have demonstrated its potential as a building block for designing bioactive molecules with enhanced pharmacokinetic profiles. The ability to modify the fluorinated structure allows for fine-tuning of drug candidates to achieve desired biological activities while minimizing adverse effects.

In addition to these applications, 2,2,3-Trifluorobutanoic acid has shown promise in agricultural chemistry. Its use as a precursor for agrochemicals has been explored due to its ability to enhance the efficacy and stability of pesticides and herbicides. Recent research has focused on optimizing the synthesis pathways to produce this compound at an industrial scale while maintaining high purity levels.

The environmental impact of 2,2,3-Trifluorobutanoic acid is another area of active research. Scientists are investigating its biodegradation pathways and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring that its use does not pose risks to ecosystems or human health. Preliminary findings suggest that under certain conditions, the compound can undergo microbial degradation; however, further studies are required to fully characterize its environmental fate.

In conclusion, 2,2,3-Trifluorobutanoic acid, with CAS number 1314967-76-4, is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties make it an invaluable tool for researchers and manufacturers alike. As advancements in synthetic methods and application development continue to unfold, it is expected that this compound will play an even more significant role in shaping future innovations across various scientific domains.

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